
N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride typically involves a multi-step process. The general synthetic route includes the following steps:
Quinoline Synthesis: The quinoline core is synthesized through a series of reactions, including cyclization and condensation reactions.
Chlorination: The quinoline derivative is then chlorinated to introduce a chlorine atom at a specific position on the quinoline ring.
Substitution Reaction: The chlorinated quinoline derivative undergoes a substitution reaction with an appropriate amine to introduce the ethane-1,2-diamine moiety.
Final Product Formation: The resulting compound is then treated with diethylamine to form N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine, which is subsequently converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It modulates signaling pathways related to inflammation and microbial growth, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
- N-(2-diethylaminoethyl)-1-naphthylamine oxalate
Uniqueness
N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to its specific quinoline core structure and the presence of both diethyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
853344-12-4 |
|---|---|
分子式 |
C21H27Cl2N3 |
分子量 |
392.4 g/mol |
IUPAC名 |
N',N'-diethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C21H25N3.2ClH/c1-3-24(4-2)15-14-22-21-16-20(17-10-6-5-7-11-17)23-19-13-9-8-12-18(19)21;;/h5-13,16H,3-4,14-15H2,1-2H3,(H,22,23);2*1H |
InChIキー |
WNEAPZFAMHSJIO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


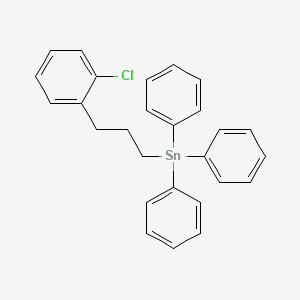



![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
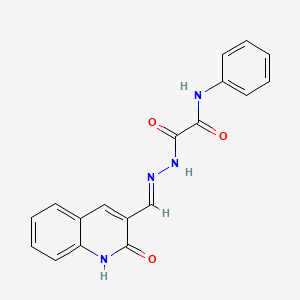
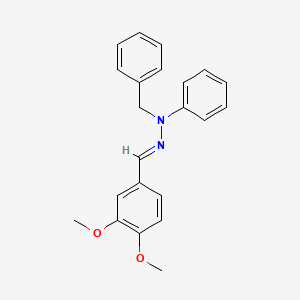


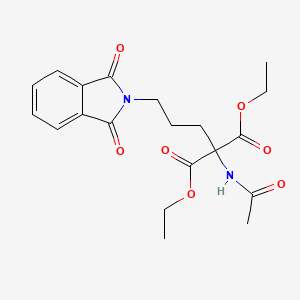
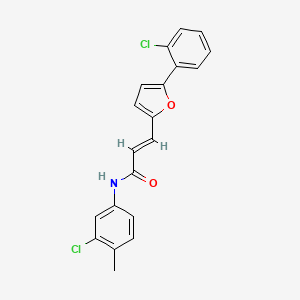
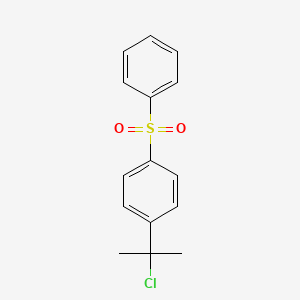
![3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11947152.png)

